BenchChemオンラインストアへようこそ!

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

sigma-2 receptor TMEM97 binding affinity

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide (CAS 954703-89-0) is a functionalized oxazolidin-2-one derivative that acts as a subtype-selective ligand for the sigma-2 (σ₂) receptor, also known as TMEM97. The compound features an oxazolidinone core substituted with a p-tolyl group at the 3-position and a methanesulfonamide-bearing methylene linker at the 5-position (molecular formula C₁₂H₁₆N₂O₄S, MW 284.33 g/mol).

Molecular Formula C12H16N2O4S
Molecular Weight 284.33
CAS No. 954703-89-0
Cat. No. B2510327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
CAS954703-89-0
Molecular FormulaC12H16N2O4S
Molecular Weight284.33
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C
InChIInChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3
InChIKeyOANUXZHBCRCFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide (CAS 954703-89-0): A Selective Sigma-2 Receptor Ligand for Neuroscience and Oncology Research Procurement


N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide (CAS 954703-89-0) is a functionalized oxazolidin-2-one derivative that acts as a subtype-selective ligand for the sigma-2 (σ₂) receptor, also known as TMEM97 [1]. The compound features an oxazolidinone core substituted with a p-tolyl group at the 3-position and a methanesulfonamide-bearing methylene linker at the 5-position (molecular formula C₁₂H₁₆N₂O₄S, MW 284.33 g/mol) [2]. Its primary reported pharmacological activity is high-affinity binding to the σ₂ receptor, a target implicated in Alzheimer's disease, cancer, schizophrenia, traumatic brain injury, and neuropathic pain [1]. As a research tool compound, it belongs to a structurally distinct chemotype within the sigma receptor ligand landscape, differentiated from γ-butyrolactone-based, piperazine-based, and benzomorphan-based sigma ligands [3].

Why N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide Cannot Be Replaced by Other Sigma-2 Ligands: A Procurement Risk Alert


Sigma-2 (σ₂/TMEM97) receptor ligands exhibit extreme pharmacological heterogeneity across chemotypes, with sigma-1/sigma-2 selectivity ratios spanning from near-equipotent (<2-fold) to >500-fold depending on scaffold, substitution pattern, and stereochemistry [1]. Compounds with superficially similar core structures—such as alternative oxazolidinones, γ-butyrolactones, or piperazine derivatives—can display dramatically divergent binding affinities (Ki values ranging over three orders of magnitude) and, critically, opposing functional effects (agonist vs. antagonist) at the same receptor [1]. Furthermore, σ₂ receptor ligands are investigated across fundamentally distinct therapeutic areas (neurodegeneration, oncology, pain), where the required selectivity fingerprint against off-target CNS receptors differs substantially. The oxazolidinone-based methanesulfonamide chemotype represented by CAS 954703-89-0 occupies a specific and non-interchangeable position on this multi-dimensional selectivity landscape, supported by quantitative binding data and Psychoactive Drug Screening Program (PDSP) profiling [2]. Generic substitution without head-to-head validation risks selecting a compound with inadequate σ₁/σ₂ discrimination, unrecognized off-target activity, or an incompatible functional profile for the intended experimental system.

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Sigma-2 Receptor Binding Affinity: Quantitative Comparison with UKH-1114 and BIMU-1

The target compound, reported as lead compound 4h in the oxazolidinone-based sigma-2 ligand series, demonstrates a sigma-2 receptor Ki of 36 nM in radioligand displacement assays [1]. This affinity positions it between the widely used sigma-2 agonist UKH-1114 (Ki = 46 nM) [2] and the prototypical sigma-2 ligand BIMU-1 (Ki = 32 nM) [3]. The 10 nM improvement in affinity over UKH-1114 (22% lower Ki) may be meaningful in experimental contexts where receptor occupancy at low nanomolar concentrations is critical, such as in vivo dosing studies or competition binding experiments with low-abundance receptor preparations.

sigma-2 receptor TMEM97 binding affinity radioligand displacement

Sigma-1/Sigma-2 Subtype Selectivity: Comparative Analysis Across Chemotypes

The target compound exhibits a σ₁/σ₂ selectivity ratio of 79-fold, as reported for lead compound 4h in the Blass et al. 2022 study [1]. This selectivity is substantially higher than that of PB28 (approximately 30–40-fold selectivity; Ki σ₂ = 0.68 nM) [2] and lower than that of BIMU-1 (200-fold; Ki σ₂ = 32 nM) [3] or CB-184 (approximately 555-fold; Ki σ₂ = 13.4 nM, Ki σ₁ = 7436 nM) [4]. Critically, the 79-fold window represents a pragmatic balance: sufficient to minimize σ₁-mediated confounds in functional assays while retaining a selectivity margin that is achievable and reproducible across independent laboratories. Notably, the target compound's selectivity was confirmed not only against σ₁ but also via the Psychoactive Drug Screening Program (PDSP) against a panel of key CNS targets, indicating high selectivity for σ₂ over other receptors [1].

sigma receptor subtype selectivity sigma-1 sigma-2 off-target profiling

Chemotype Distinction: Oxazolidinone Scaffold with p-Tolyl and Methanesulfonamide Pharmacophoric Elements

The target compound's chemotype combines three structural features that collectively differentiate it from other sigma-2 ligand classes: (1) an oxazolidin-2-one core, (2) a p-tolyl (4-methylphenyl) substituent at the N-3 position, and (3) a methanesulfonamide group linked via a methylene bridge at the C-5 position [1]. This scaffold is distinct from the γ-butyrolactone-based sigma-2 ligands (which share the lactone motif but lack sulfonamide functionality), the piperazine-based series typified by PB28, and the benzomorphan-derived ligands such as siramesine [2]. The methanesulfonamide group provides hydrogen-bond donor/acceptor capacity (predicted 2 HBD, 6 HBA) and contributes to the compound's predicted LogP of approximately 1.8, suggesting balanced lipophilicity for both aqueous solubility and membrane permeability [1]. In a comparative molecular docking study of 58 γ-butyrolactone and oxazolidinone-based ligands, oxazolidinone-containing compounds exhibited distinct binding poses within the σ₂ receptor binding pocket compared to their γ-butyrolactone counterparts, attributable to the electronic and steric contributions of the ring nitrogen and its substituents [2].

oxazolidinone methanesulfonamide p-tolyl scaffold differentiation structure-activity relationship

PDSP Broad-Panel CNS Selectivity Profiling: Mitigation of Off-Target Confounds

In addition to σ₁/σ₂ selectivity, the target compound (lead compound 4h) underwent broad-panel receptor profiling through the NIMH Psychoactive Drug Screening Program (PDSP), which evaluates binding at a comprehensive panel of CNS-relevant receptors, transporters, and ion channels [1]. The PDSP evaluation indicated a high degree of selectivity for σ₂ over other receptors, providing experimental confirmation that the compound's pharmacological signature is dominated by sigma-2 engagement [1]. This is a meaningful differentiator from earlier-generation sigma-2 ligands such as DTG (1,3-di-o-tolylguanidine), which binds both sigma-1 and sigma-2 with comparable affinity and interacts with numerous off-target sites, or haloperidol, a prototypical sigma ligand that also potently blocks dopamine D₂ receptors. The PDSP data—though not publicly available in full numeric form from the abstract—represent a standardized, widely accepted selectivity benchmark that enhances confidence in the compound's utility for mechanistic studies where off-target pharmacology must be minimized.

PDSP CNS off-target screening receptor selectivity sigma-2 drug discovery

Synthetic Accessibility and Derivatization Potential for Structure-Activity Relationship (SAR) Campaigns

The oxazolidinone ring system of the target compound is accessible through well-established cyclization methods, and both the N-3 aryl substituent and the C-5 aminomethyl-sulfonamide side chain represent modular diversification points for SAR exploration [1]. This contrasts with certain high-affinity sigma-2 ligands such as siramesine (complex benzomorphan scaffold requiring multi-step asymmetric synthesis) or PB28 (cyclohexylpiperazine core with limited derivatization vectors) [2]. The methanesulfonamide group specifically offers opportunities for N-alkylation, acylation, or sulfonamide replacement to tune potency, selectivity, and physicochemical properties. Furthermore, the p-tolyl group can be replaced with substituted aryl rings to probe electronic and steric effects on σ₂ binding affinity, a strategy validated by the broader oxazolidinone SAR reported in the Blass et al. series [1]. For medicinal chemistry groups and core facilities engaged in sigma receptor probe development, the availability of a synthetically tractable, well-characterized starting point with established biological validation data confers practical procurement advantages.

oxazolidinone synthesis SAR chemical probes lead optimization building blocks

Optimal Research and Procurement Scenarios for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide (CAS 954703-89-0)


Neuroscience Target Validation Studies Requiring Sigma-2-Selective Pharmacological Probes with PDSP-Verified Selectivity

In Alzheimer's disease, neuropathic pain, and schizophrenia research, the sigma-2 receptor has emerged as a high-priority target [1]. The target compound's 79-fold σ₁/σ₂ selectivity, combined with PDSP broad-panel confirmation of minimal off-target CNS receptor engagement [1], makes it suitable for experiments where sigma-1-mediated confounds must be rigorously excluded. Researchers using this compound can attribute observed effects—whether on amyloid-β oligomer signaling, cholesterol trafficking, or neuronal excitability—to sigma-2 engagement with greater confidence than when using non-selective tools such as DTG or haloperidol. Procurement is indicated for academic neuroscience laboratories conducting mechanistic target deconvolution studies.

Oncology Research Investigating Sigma-2-Mediated Apoptosis and Tumor Cell Viability

Sigma-2 receptor ligands have been shown to modulate cell proliferation and apoptosis pathways in various cancer cell lines [1]. The target compound offers a distinct chemotype—oxazolidinone-based rather than piperazine-based (e.g., PB28) or benzomorphan-based (e.g., siramesine)—for oncology researchers seeking to probe whether sigma-2-mediated anticancer effects are chemotype-dependent or receptor-mediated. The methanesulfonamide moiety may confer different cellular permeability and subcellular distribution characteristics compared to more lipophilic sigma-2 ligands, potentially yielding distinct phenotypic outcomes in cytotoxicity and apoptosis assays. This compound is suited for cancer biology groups performing comparative ligand profiling across sigma-2 chemotypes.

Medicinal Chemistry Lead Optimization Programs Using the Oxazolidinone Scaffold as a Validated Starting Point

For drug discovery teams engaged in hit-to-lead or lead optimization campaigns targeting sigma-2/TMEM97, the target compound provides a structurally characterized, biologically validated starting point with two clear diversification vectors (N-3 aryl position and C-5 sulfonamide) [1]. The oxazolidinone core is synthetically tractable [1], and the established SAR from the Blass et al. series provides a roadmap for rational modification [1]. Procurement of this compound as a reference standard enables medicinal chemistry groups to benchmark newly synthesized analogs against a published lead compound with known affinity (Ki = 36 nM) and selectivity (79-fold) values, facilitating meaningful SAR interpretation.

Comparative Sigma Receptor Pharmacology Studies Across Ligand Chemotypes

Academic and industrial pharmacology laboratories conducting systematic comparisons of sigma receptor ligand chemotypes require access to well-characterized exemplars from each structural class [1]. The target compound serves as the representative oxazolidinone-based, methanesulfonamide-containing sigma-2 ligand, complementing existing collections of γ-butyrolactone-based ligands (e.g., UKH-1114), piperazine-based ligands (e.g., PB28), and benzomorphan-based ligands (e.g., siramesine) [2]. Including this compound in a panel of sigma-2 ligands from diverse chemotypes enables rigorous assessment of whether biological outcomes are driven by sigma-2 engagement per se or by chemotype-specific off-target effects, strengthening the pharmacological validity of screening campaigns.

Quote Request

Request a Quote for N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.